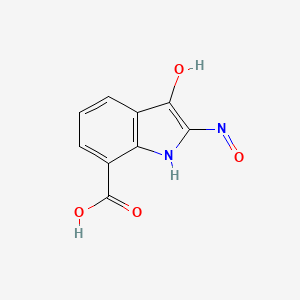

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid

Description

Properties

CAS No. |

5569-93-7 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid |

InChI |

InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14) |

InChI Key |

DYSOCQYXGSHVIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve nitration, reduction, and subsequent cyclization to form the indole core. The hydroxyamino group can be introduced through selective hydroxylation and amination reactions.

Industrial Production Methods: Industrial production of this compound may leverage catalytic processes to enhance yield and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are often employed to streamline the production process. These methods ensure high purity and scalability, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The keto group can be reduced to a hydroxyl group under mild conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating mixtures.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has highlighted the potential of oxindole derivatives, including 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid, as anticancer agents. Several studies have demonstrated that compounds derived from oxindoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study noted that certain oxindole derivatives exhibit potent activity against Ewing's sarcoma by inhibiting the interaction between oncogenic proteins .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of key signaling pathways. In particular, the ability of oxindoles to interact with proteins such as RNA helicase A has been documented, suggesting a role in disrupting critical cellular processes .

Data Table: Anticancer Activity of Oxindole Derivatives

Biochemical Applications

Bioconversion Processes

The compound has been studied for its role in bioconversion processes involving indole derivatives. For example, research indicates that this compound can be utilized in microbial degradation pathways, contributing to the conversion of indole-3-acetic acid into other biologically active compounds . This bioconversion is crucial for understanding how indole derivatives can be harnessed for agricultural and pharmaceutical applications.

Case Study: Indole Biodegradation

In a recent study, specific strains of bacteria were shown to effectively degrade indole derivatives, leading to the production of beneficial metabolites. The study identified several intermediates formed during this process, highlighting the potential for utilizing this compound in biotechnological applications aimed at enhancing plant growth or developing new therapeutic agents .

Cosmetic Formulation Applications

Skin Care Products

The compound's properties have also been explored in cosmetic formulations. Its incorporation into topical products is based on its potential skin benefits, including anti-inflammatory and antioxidant effects. Recent formulations have demonstrated that compounds similar to this compound can enhance skin hydration and improve overall skin health .

Experimental Findings

A study focusing on the formulation of creams containing this compound showed significant improvements in skin hydration and reduced irritation compared to control formulations. This suggests that this compound may serve as an effective ingredient in dermatological applications .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. The hydroxyamino group plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This mechanism is particularly relevant in its potential anti-cancer activity, where it may induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-Hydroxy-2-oxo-7-indolinecarboxylic Acid (CAS 28546-23-8)

- Structure : Indoline core (saturated bicyclic system) with hydroxyl (-OH) at position 3, ketone at position 2, and carboxylic acid at position 7.

- Molecular Formula: C₉H₇NO₄

- Molecular Weight : 193 g/mol

- Key Differences: The indoline backbone (saturated ring) reduces aromaticity compared to the indole core of the target compound. Hydroxyl (-OH) at position 3 vs. hydroxyamino (-NHOH) at position 2 in the target compound. Applications: Primarily used in pharmaceutical research as a synthetic intermediate .

3-Hydroxy-1H-indazole-7-carboxylic Acid

- Structure : Indazole core (unsaturated bicyclic system with two adjacent nitrogen atoms) with hydroxyl (-OH) at position 3 and carboxylic acid at position 7.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Lacks the 3-oxo and 2-hydroxyamino groups present in the target compound. Applications: Intermediate in organic synthesis and drug development .

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxylic Acid (CAS 36137-11-8)

- Structure : Indole derivative with a 2-oxo group, diphenyl substituents at position 3, and carboxylic acid at position 7.

- Molecular Formula: C₂₁H₁₅NO₃

- Molecular Weight : 329.35 g/mol

- Key Differences: Bulky diphenyl groups at position 3 increase steric hindrance, contrasting with the hydroxyamino group in the target compound. The 2-oxo group is common, but the lack of a hydroxyamino group alters reactivity.

7-Methoxy-1H-indole-3-carboxylic Acid (CAS 128717-77-1)

- Structure : Indole core with methoxy (-OCH₃) at position 7 and carboxylic acid at position 3.

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Key Differences: Methoxy substituent at position 7 vs. carboxylic acid at position 7 in the target compound. Lacks the 2-hydroxyamino and 3-oxo groups. Applications: Commercial availability (>97% purity) suggests utility in organic synthesis and medicinal chemistry .

Biological Activity

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

The compound features a hydroxyamino group and a carboxylic acid moiety, which are crucial for its biological activity. The indole core is known for its pharmacological properties, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

-

Antiproliferative Effects on Cancer Cell Lines :

- A study showed that several derivatives of indole-2-carboxamides, including those related to this compound, demonstrated greater antiproliferative activity against the MCF-7 breast cancer cell line compared to other tested lines (GI50 values ranging from 0.95 µM to 1.50 µM) .

- The mechanism of action involved the induction of apoptosis, with significant increases in apoptotic markers such as Caspases 3, 8, and 9, alongside changes in Bcl-2 and p53 levels .

- Multi-targeted Kinase Inhibition :

Data Table: Antiproliferative Activity of Indole Derivatives

| Compound ID | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | MCF-7 | 0.95 | Apoptosis induction |

| 5e | MCF-7 | 1.10 | EGFR inhibition |

| 5h | MCF-7 | 1.20 | CDK2 inhibition |

| 6a | HT-29 | 1.50 | Apoptosis induction |

Antimicrobial Properties

The indole core is also associated with antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens:

-

Antibacterial Activity :

- Compounds related to the indole structure have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of functional groups such as hydroxyl and carboxyl enhances their interaction with bacterial cell walls.

- Antifungal Activity :

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for its potential neuroprotective effects and ability to modulate inflammatory pathways:

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with indole-7-carboxylic acid derivatives (e.g., 3-formyl-indole-2-carboxylic acid analogs) as precursors. Use a condensation reaction with hydroxylamine under reflux conditions in acetic acid .

- Step 2 : Optimize stoichiometry (e.g., 1:1.1 molar ratio of precursor to hydroxylamine) and reaction duration (3–5 hours) to maximize yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify the product via recrystallization from a DMF/acetic acid mixture to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Structural Confirmation : Combine FT-IR (to identify hydroxyamino and carbonyl stretches at ~1650–1750 cm⁻¹) with ¹H/¹³C NMR (to verify indole ring protons and carboxylic acid groups) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements :

- Use nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Employ NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Simulate vibrational spectra (IR/Raman) using Gaussian 16 and compare with experimental data to validate electronic structure .

- Use molecular docking studies to predict interactions with biological targets (e.g., metalloproteinases) based on hydroxamic acid moieties .

Q. How can researchers resolve contradictions in reported biological activities of indole-7-carboxylic acid derivatives?

- Troubleshooting Framework :

- Assay Variability : Standardize cell-based assays (e.g., MMP inhibition) using controls like Ilomastat (GM6001), a known hydroxamate inhibitor .

- Purity Confounds : Re-evaluate compound purity via LC-MS; impurities >2% can skew dose-response curves .

- Structural Analogues : Compare substituent effects (e.g., hydroxyamino vs. methyl groups) using SAR studies to isolate pharmacophoric features .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Stability Optimization :

- Store lyophilized samples at -20°C in amber vials under argon to prevent oxidation and hydrolysis .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., indole-7-carboxylic acid via dehydroxylation) .

Q. How can reaction mechanisms involving the hydroxyamino group be experimentally validated?

- Mechanistic Probes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.